molecular formula C10H11N3O2 B1518806 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione CAS No. 1114824-11-1

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Cat. No. B1518806
M. Wt: 205.21 g/mol
InChI Key: CNAFOCDWKXNODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione” is a complex organic molecule. Based on its name, it likely contains an imidazolidine-2,4-dione group, which is a type of heterocyclic compound, and a 3-aminophenyl group, which is a type of aromatic amine .


Synthesis Analysis

While specific synthesis methods for “3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione” were not found, similar compounds, such as Schiff bases, have been synthesized through condensation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction analysis and Density Functional Theory .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, Schiff bases have been synthesized from simple to complex molecules either under base or acids catalysis with or without heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods like UV-VIS spectrophotometry, IR spectroscopy, scanning electron microscopy, atomic force microscopy, and the photo-EMF method .

Scientific Research Applications

  • Molecularly Imprinted Polymer-Based Sensors for Protein Detection

    • Application: Molecularly imprinted polymers (MIPs) are used for protein detection. They are artificial receptors with high-affinity binding sites for a particular molecule or compound .
    • Method: The process involves performing the polymerization of proper functional monomers in the presence of a related target molecule called a "template" .
    • Results: MIPs for protein recognition are expected to have high affinity via numerous interactions between polymer matrices and multiple functional groups of the target protein .
  • Boronic Acids for Sensing and Other Applications

    • Application: Boronic acids are used in various sensing applications. They interact with diols and strong Lewis bases as fluoride or cyanide anions .
    • Method: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk .
    • Results: Boronic acids have been used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Europium Complexes Based on Aminophenyl Based Polyfluorinated β-Diketonates

    • Application: Europium complexes based on aminophenyl based polyfluorinated β-diketonates are used in photophysical applications .
    • Method: The synthesis, characterization, and photophysical properties of a series of europium complexes are studied .
    • Results: The results of this research are not explicitly mentioned in the source .
  • Polyimide Aerogels Cross-Linked with Tri (3-Aminophenyl)Phosphine Oxide

    • Application: Polyimide (PI) aerogels cross-linked with a three amino compound tri (3-aminophenyl)phosphine oxide (TAPO) were synthesised for potential applications in aerospace and construction industries as insulation material .
    • Method: The PI aerogels were synthesised by 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA) and 4,4′-diaminodiphenyl ether (4,4′-ODA) through a chemical imidization method .
    • Results: The PI aerogels had tunable densities ranging from 0.09 to 0.32 g/cm³, and the specific surface areas between 198 and 340 m²/g .
  • Medicinal and In Silico Applications of Imidazopyridine Derivatives

    • Application: Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
    • Method: The method involves the synthesis of imidazopyridine derivatives and their testing against various biological targets .
    • Results: The results of this research are not explicitly mentioned in the source .
  • Synthesis and Characterization of Novel Aromatic Polyimides

    • Application: The synthesis and characterization of novel aromatic polyimides .
    • Method: The method involves the synthesis of aromatic polyimides from various aromatic acid dicarboxylic acid chlorides .
    • Results: The results of this research are not explicitly mentioned in the source .
  • Polyimide Aerogels Cross-Linked with Tri (3-Aminophenyl)Phosphine Oxide

    • Application: Polyimide (PI) aerogels cross-linked with a three amino compound tri (3-aminophenyl)phosphine oxide (TAPO) were synthesised for potential applications in aerospace and construction industries as insulation material .
    • Method: The PI aerogels were synthesised by 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA) and 4,4′-diaminodiphenyl ether (4,4′-ODA) through a chemical imidization method .
    • Results: The PI aerogels had tunable densities ranging from 0.09 to 0.32 g/cm³, and the specific surface areas between 198 and 340 m²/g .
  • Medicinal and In Silico Applications of Imidazopyridine Derivatives

    • Application: Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
    • Method: The method involves the synthesis of imidazopyridine derivatives and their testing against various biological targets .
    • Results: The results of this research are not explicitly mentioned in the source .
  • Synthesis and Characterization of Novel Aromatic Polyimides

    • Application: The synthesis and characterization of novel aromatic polyimides .
    • Method: The method involves the synthesis of aromatic polyimides from various aromatic acid dicarboxylic acid chlorides .
    • Results: The results of this research are not explicitly mentioned in the source .

Safety And Hazards

The safety data sheets for similar compounds indicate that they may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Antibody-drug conjugates (ADCs) using similar compounds as warheads are being investigated for the treatment of various cancers. The potent and specific preclinical efficacy of these ADCs supports their clinical development for treating patients with cancer .

properties

IUPAC Name

3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12-6-9(14)13(10(12)15)8-4-2-3-7(11)5-8/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAFOCDWKXNODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653854
Record name 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

CAS RN

1114824-11-1
Record name 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.